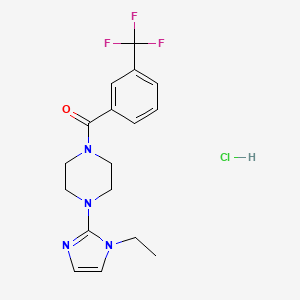

![molecular formula C18H13F3N4O3S3 B2718688 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877654-52-9](/img/structure/B2718688.png)

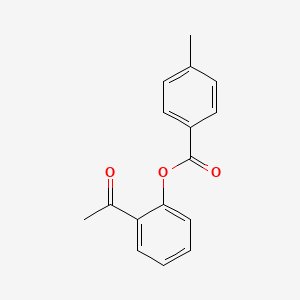

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a trifluoromethoxy group, a thieno[3,2-d]pyrimidin-2-yl group, and a thiazol-2-yl group. The trifluoromethoxy group is a chemical group –O–CF3, which can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethoxy group, for example, could be introduced via a process known as trifluoromethylation .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethoxy group. The trifluoromethoxy group is quite electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound quite polar, influencing its solubility and reactivity .Scientific Research Applications

Radiosynthesis for PET Imaging

Research involving the radiosynthesis of selective radioligands like DPA-714, closely related to the thieno[3,2-d]pyrimidine family, has shown promising applications in PET imaging to visualize the translocator protein (18 kDa). Such compounds, designed with a fluorine atom, allow for fluorine-18 labeling and in vivo imaging, offering insights into neuroinflammatory processes and potential neurodegenerative disorder diagnostics (Dollé et al., 2008).

Antimicrobial Activity

New heterocyclic compounds incorporating thieno[3,2-d]pyrimidine have been synthesized and tested for antimicrobial activity. These studies have led to the development of compounds with significant antibacterial potential, contributing to the search for new antimicrobial agents (Bondock et al., 2008).

Synthesis of Fused Azoles and N-Heteroaryl Derivatives

The synthesis of new compounds derived from thieno[d]pyrimidines, including the formation of isolated and fused derivatives, highlights the chemical versatility and potential pharmacological applications of this chemical scaffold. These compounds have been synthesized with excellent yields and characterized for further medicinal chemistry exploration (El Azab & Elkanzi, 2014).

Cytotoxic Activity Against Cancer Cell Lines

Certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been synthesized and tested for their anticancer activity against a panel of 60 cancer cell lines. This research aims to find new anticancer agents by exploring the structural modifications of the pyrimidine ring, indicating the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy (Al-Sanea et al., 2020).

properties

IUPAC Name |

2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O3S3/c19-18(20,21)28-11-3-1-10(2-4-11)25-15(27)14-12(5-7-29-14)23-17(25)31-9-13(26)24-16-22-6-8-30-16/h1-4,6,8H,5,7,9H2,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDNWZWEHHFNER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)

![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)

![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)

![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)

![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)

![1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2718627.png)